molecular formula C23H23N5O5S2 B11640786 N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11640786
M. Wt: 513.6 g/mol
InChI Key: SOLSJQMDEXQCNH-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a benzenesulfonamide moiety, and a hydroxyethyl group. It has been studied for its potential therapeutic properties, particularly in the field of cancer research due to its ability to inhibit specific enzymes involved in tumor growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 4-hydroxyacetophenone to form a Schiff base, which is then cyclized to produce the desired phthalazin-1-yl derivative . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thioglycolic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in tumor cells. By inhibiting CA IX, this compound disrupts the tumor’s ability to regulate its internal environment, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of CA IX, where the compound binds and prevents the enzyme’s normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit CA IX with high potency makes it a valuable compound in cancer research .

Properties

Molecular Formula

C23H23N5O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H23N5O5S2/c1-15-6-7-16(14-21(15)35(32,33)25-12-13-29)22-19-4-2-3-5-20(19)23(28-27-22)26-17-8-10-18(11-9-17)34(24,30)31/h2-11,14,25,29H,12-13H2,1H3,(H,26,28)(H2,24,30,31)

InChI Key

SOLSJQMDEXQCNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NCCO

Origin of Product

United States

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